molecular formula C25H28N4O3 B2545903 N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1251615-46-9

N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2545903
CAS RN: 1251615-46-9
M. Wt: 432.524
InChI Key: ZSOPDMYXROSINF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide involves multi-step chemical reactions. In one study, a related compound, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . The synthesis process included the [11C]-methylation of the corresponding desmethyl analogue with [11C]methyl triflate to produce a radiolabeled compound for imaging purposes.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a pyrimidinyl acetamide scaffold, which is crucial for their biological activity. The influence of methoxyphenyl substitution patterns on this scaffold has been explored to modulate the antagonistic profile of adenosine A3 receptors . The structure-activity relationships indicate that specific substitutions can lead to high potency and selectivity for the A3 adenosine receptor.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the methylation step in the synthesis of AC90179 is critical for the introduction of the [11C] radiolabel, which allows for the in vivo evaluation of the compound using positron emission tomography (PET) . The structure-selectivity relationships are further characterized by computational models, which help in identifying pharmacophoric elements that contribute to A3 adenosine receptor selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the radiolabeled compound [11C]AC90179 has been shown to penetrate the blood-brain barrier (BBB) with rapid influx and efflux in brain regions, which is a significant physical property for imaging agents . However, due to the lack of tracer retention or specific binding, it was determined that [11C]AC90179 could not be used as a PET ligand for imaging 5-HT2A receptors. The chemical properties, such as the specific activity of 4500 ± 500 Ci/mmol and high chemical and radiochemical purities (>99%), are also critical for the compound's performance in biological systems .

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities to N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide have been synthesized and tested for their anticancer properties. For example, aryloxy groups attached to the pyrimidine ring showed appreciable cancer cell growth inhibition against various cancer cell lines, indicating potential applications in anticancer research (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Derivatives of structurally related compounds have demonstrated significant anti-inflammatory and analgesic activities. This highlights the potential of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives, which share a core structural motif with the compound , has shown good antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Hossan et al., 2012).

Antihistaminic Action

Compounds incorporating elements of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide's structure have been evaluated for their antihistaminic action, demonstrating potential in treating allergic reactions (Genç et al., 2013).

Insecticidal Activity

Pyridine derivatives, related to the compound of interest, have shown promising results as insecticides. This suggests the potential use of N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide in agricultural or pest control applications (Bakhite et al., 2014).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-4-6-19(13-17)14-28-12-11-23-22(15-28)25(31)29(18(2)26-23)16-24(30)27-20-7-9-21(32-3)10-8-20/h4-10,13H,11-12,14-16H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSOPDMYXROSINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide

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